3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide
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Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to an N-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide typically involves the reaction of 4-hydroxythiophenol with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate
- N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918828-07-6 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C10H13NO2S/c1-11-10(13)6-7-14-9-4-2-8(12)3-5-9/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
MTVOCINBYXGPIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCSC1=CC=C(C=C1)O |
Origin of Product |
United States |
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